molecular formula C13H23NO3 B13176089 Tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate

Cat. No.: B13176089
M. Wt: 241.33 g/mol
InChI Key: CKSLOLVETASRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate (CAS 1226062-75-4) is a pyrrolidine-based chemical building block of interest in advanced medicinal chemistry and drug discovery research. The compound features a stereochemically defined pyrrolidine scaffold, a structure frequently employed in the synthesis of novel pharmaceutical agents. The tert-butyl carbamate (Boc) protecting group is a standard feature for this class of compound, providing stability and manipulability in multi-step synthetic sequences. Pyrrolidine derivatives are recognized as valuable scaffolds in drug development, serving as core structures for creating molecules with diverse biological activities . This specific compound serves as a key synthetic intermediate. Its structure is related to privileged scaffolds used in developing central nervous system (CNS) active agents and other therapeutics . Research indicates that substituted pyrrolidines can be designed to interact with specific biological targets, such as in the development of dual-target ligands for the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R), a promising approach for creating analgesics with lower abuse liability . The structural features of this compound make it a versatile precursor for further chemical exploration, including the development of sterically shielded nitroxides for functional EPR and NMR imaging studies . This product is provided exclusively for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-9(2)11(15)10-7-6-8-14(10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

CKSLOLVETASRFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate, highlighting differences in substituents, physical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 467234-24-8 C₁₃H₂₃NO₃ 241.33 Used in asymmetric synthesis; Boc-protected pyrrolidine core facilitates chiral induction.
tert-Butyl (S)-2-[(2-hydroxyethyl)carbamoyl]pyrrolidine-1-carboxylate (7e) N/A C₁₆H₃₀N₂O₄ 314.42 Melting point: 157–159°C; synthesized via carbamoylation for bio-inspired oxazole synthesis.
tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate N/A C₁₇H₂₅NO₂ 206 (molar mass) Colorless oil; 30% yield; characterized by NMR for visible-light photocatalytic applications.
tert-Butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate 132482-06-5 C₁₁H₂₁NO₃ 215.29 Hydroxyethyl substituent may enhance solubility; applications not specified.
tert-Butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate 1623409-38-0 C₁₂H₂₁NO₃ 227.30 Formyl group increases reactivity in nucleophilic additions; discontinued commercial status.
Spiro-pyrrolidine-oxindole derivative (328) N/A C₃₃H₄₅N₃O₃Si 628.35 White solid (mp 99°C); 94% yield; used in complex alkaloid synthesis.

Structural and Functional Differences

In contrast, the hydroxyethyl (7e) and formyl (CAS 1623409-38-0) substituents in analogs introduce hydrogen-bonding or electrophilic reactivity, respectively . Benzyl-substituted derivatives (e.g., tert-butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate) exhibit aromatic groups that may stabilize charge-transfer interactions in photoredox catalysis .

Physical Properties :

  • The target compound and benzyl-substituted analogs are typically oils, whereas carbamoyl (7e) and spiro-oxindole derivatives are solids with defined melting points . This difference likely stems from intermolecular interactions (e.g., hydrogen bonding in 7e).

Synthetic Utility :

  • The Boc-protected pyrrolidine core is a versatile intermediate. For example, the spiro-oxindole derivative (328) demonstrates applications in synthesizing pharmacologically relevant alkaloids, while simpler analogs (e.g., 7e) are precursors to bioactive oxazoles .

Commercial Availability :

  • Some derivatives, like tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate, are listed as discontinued, highlighting challenges in sourcing specialized pyrrolidine derivatives .

Biological Activity

Tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

The chemical structure of this compound can be described by the following properties:

PropertyValue
Molecular FormulaC₁₄H₂₄N₂O₃
Molecular Weight272.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents, moderate in water

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria, particularly Gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae.

Activity TypeTarget OrganismIC50/Effect
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus25 µg/mL

2. Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, such as the PI3K and mTOR pathways. This inhibition could lead to reduced proliferation of cancer cells.

Enzyme TargetActivity TypeIC50/Effect
PI3KEnzyme InhibitionNot determined
mTOREnzyme InhibitionNot determined

Case Study 1: Anticancer Potential

In a study examining the anticancer effects of various pyrrolidine derivatives, this compound demonstrated promising results against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. Results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The carboxylic acid group may form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the presence of the pyrrolidine ring enhances the compound's ability to penetrate cellular membranes, facilitating its therapeutic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.